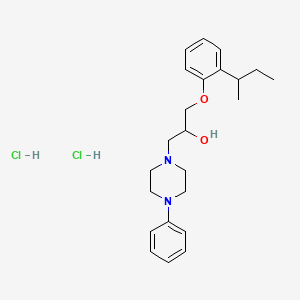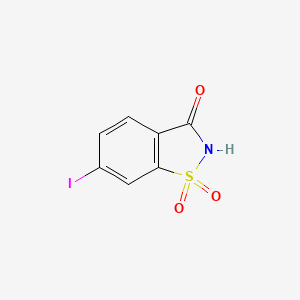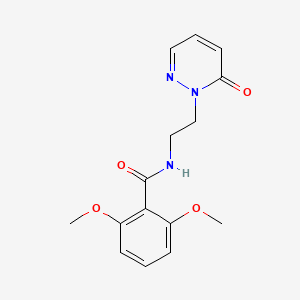
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The chemical compound 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, although not directly mentioned, appears to be related to a broader class of compounds that have been synthesized and studied for various biological and pharmacological applications. These compounds, including similar structures, have been explored for their potential as α1 receptor antagonists, with methodologies focusing on their synthesis and the examination of their structural properties through various analytical techniques (Hon, 2013).
Pharmacological Activity
Studies have identified compounds with structures akin to the mentioned dihydrochloride as having significant biological activities. For example, derivatives synthesized from similar frameworks have been evaluated for their anti-inflammatory, analgesic, and N-cholinolytic properties, indicating a potential for therapeutic application in treating conditions that benefit from these activities (Геворгян et al., 2017).
Structural Analysis and Ligand Binding
Further research into compounds structurally related to 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride includes detailed structural analysis and the investigation of their binding mechanisms with biological receptors. For instance, advanced techniques such as TDDFT calculations, X-ray crystallography, and molecular docking have been applied to understand the binding interactions with α1A-adrenoceptors, providing insights that could facilitate the design of more selective and effective therapeutic agents (Xu et al., 2016).
Environmental and Toxicological Assessments
Some derivatives synthesized from similar chemical structures have also been evaluated for their environmental impact and toxicological profile. Investigations include the assessment of acute toxicity and cytotoxicity across different biological models, which is crucial for understanding the safety and potential environmental risks associated with these compounds. This research underscores the importance of comprehensive safety evaluations in the development of new chemical entities for scientific and industrial applications (Pelizaro et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-3-19(2)22-11-7-8-12-23(22)27-18-21(26)17-24-13-15-25(16-14-24)20-9-5-4-6-10-20;;/h4-12,19,21,26H,3,13-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXIQSLXQXPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)




![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)






![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)